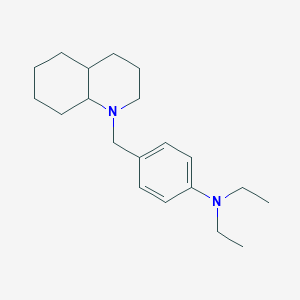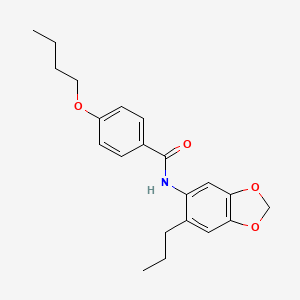![molecular formula C19H22N2O2S B5156005 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as EPTC and is primarily used as a herbicide. However, the compound has also shown promising results in various scientific studies, making it a crucial topic of discussion. In
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in the growth and proliferation of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to have anti-inflammatory effects and has been shown to reduce the levels of certain inflammatory markers in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide in lab experiments is its potential as a novel anticancer agent. The compound has shown promising results in various studies and could be a potential treatment option for cancer patients. However, one of the limitations of using the compound in lab experiments is its toxicity. The compound has been found to be toxic to certain cell lines, and its toxicity needs to be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide. One direction is to further investigate the compound's anticancer properties and its potential as a treatment option for various types of cancer. Another direction is to study the compound's antifungal and antibacterial properties and its potential as an antimicrobial agent. Additionally, further research is needed to understand the compound's mechanism of action and its effects on various enzymes and proteins in the body.
Métodos De Síntesis
The synthesis of 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide involves the reaction of 4-(1-piperidinylcarbonyl)aniline with ethyl isothiocyanate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to obtain the desired product. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has shown promising results in various scientific studies. The compound has been found to have potential anticancer properties and has been tested against various cancer cell lines. It has also been studied for its antifungal and antibacterial properties. Additionally, the compound has shown potential as an anti-inflammatory agent and has been tested in animal models for its effectiveness.
Propiedades
IUPAC Name |
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-17-12-15(13-24-17)18(22)20-16-8-6-14(7-9-16)19(23)21-10-4-3-5-11-21/h6-9,12-13H,2-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOKBNYXFIDJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5155949.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5155959.png)
![4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-5,12-diene-3,10-dione](/img/structure/B5155965.png)
![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)


![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)